

# Technical Guide: Spectroscopic Data of 4-Amino-2-(hydroxymethyl)phenol

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## Compound of Interest

Compound Name: 4-Amino-2-(hydroxymethyl)phenol

CAS No.: 104333-09-7

Cat. No.: B011150

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## Executive Summary & Compound Identity

**4-Amino-2-(hydroxymethyl)phenol** (also known as Edinol or 2-hydroxymethyl-4-aminophenol) is a tri-functionalized benzene derivative characterized by an electron-rich aromatic core.<sup>[1]</sup> Its stability and reactivity are governed by the interplay between the phenolic hydroxyl, the hydroxymethyl arm, and the para-amino group.<sup>[1]</sup>

- CAS Number: 104333-09-7<sup>[1]</sup><sup>[2]</sup>
- Molecular Formula:  $C_7H_9NO_2$
- Molecular Weight: 139.15 g/mol <sup>[2]</sup>
- IUPAC Name: **4-amino-2-(hydroxymethyl)phenol**<sup>[1]</sup><sup>[2]</sup>
- Structural Class: Aminophenol / Benzyl alcohol derivative<sup>[1]</sup>

## Structural Significance in Spectroscopy

The molecule exhibits an 1,2,4-substitution pattern.<sup>[1]</sup> This specific arrangement creates distinct shielding zones in NMR and unique fragmentation pathways in Mass Spectrometry

(MS).[1] The presence of both phenolic and aliphatic hydroxyl groups allows for specific differentiation via Infrared (IR) spectroscopy.[3]

## Material Characterization Strategy

Before spectroscopic analysis, purity must be validated.[1] Oxidative instability of the amino-phenol core requires careful sample preparation.[1]

## Purity Assessment Protocol

- Dissolution: Dissolve 5 mg in degassed Methanol-  
or DMSO-  
(to prevent auto-oxidation).
- TLC Visualization: Silica gel 60 F254; Eluent: Ethyl Acetate/Hexane (3:1).
  - Observation: The compound is UV active. Oxidation products (quinones) appear as colored spots near the solvent front.

## Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and analyze fragmentation stability.

## Experimental Parameters (ESI-MS)

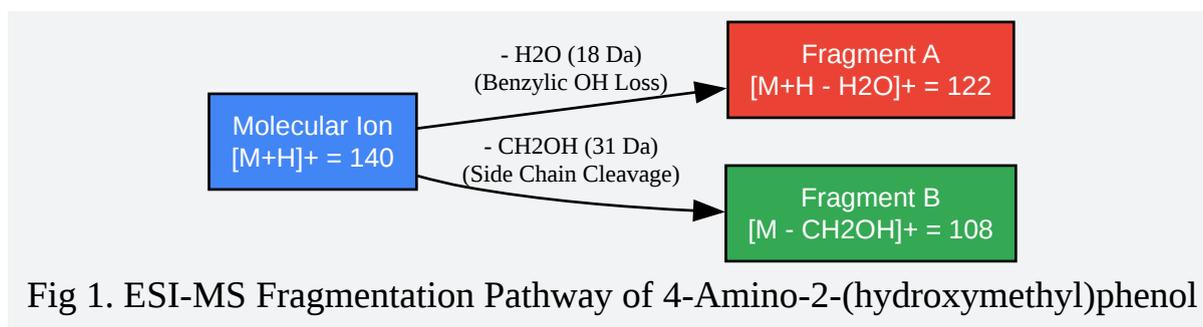
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (ngcontent-ng-c2307461527="" \_ngghost-ng-c2764567632="" class="inline ng-star-inserted"> ).
- Solvent: Methanol + 0.1% Formic Acid.

## Data Interpretation

Ion Type	m/z (Observed)	Assignment	Mechanistic Origin
Molecular Ion	140.16	ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">	Protonation of the amine (
Base Peak	122.15	ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">	Loss of water from the hydroxymethyl group (formation of quinone methide-like cation).
Fragment	108.1	ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">	Benzylic cleavage losing the hydroxymethyl group.

## Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the primary fragmentation logic, crucial for confirming the hydroxymethyl attachment.



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Caption: Fig 1. Primary fragmentation pathways showing characteristic loss of water and hydroxymethyl group.

## Infrared Spectroscopy (FT-IR)

Objective: Differentiate between the phenolic OH, aliphatic OH, and Amino groups.[1]

### Experimental Protocol

- Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.[1]
- Scan Range: 4000 – 600 [ngcontent-ng-c2307461527="" \\_nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)

### Diagnostic Bands

Frequency (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> )	Intensity	Functional Group	Assignment Notes
3350 – 3450	Medium, Sharp	Stretch	Primary amine doublet (asymmetric/symmetric).
3200 – 3350	Broad, Strong	ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">  Stretch	Overlapping Phenolic and Aliphatic OH (H-bonded).
2850 – 2950	Weak	ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">  Stretch	Aliphatic methylene ( ) stretch.
1590 – 1610	Strong	ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">  Aromatic	Benzene ring breathing mode.

1510	Strong	Bend	Scissoring vibration of primary amine.
1230	Strong	Stretch	Phenolic C-O bond.
1010 – 1050	Medium	Stretch	Primary alcohol ( ) stretch.

## Nuclear Magnetic Resonance (NMR)

Objective: Elucidate the 1,2,4-substitution pattern and confirm the integrity of the hydroxymethyl group.

### Solvent Selection

DMSO-

is the required solvent.

- Reason: It prevents rapid proton exchange, allowing observation of the labile -OH and -NH<sub>2</sub> protons which are often invisible in Methanol-

or

.

### NMR Data (400 MHz, DMSO- )

The aromatic region displays an ABX system (or modified AMX) due to the asymmetry.<sup>[1]</sup>

Shift (ngcontent-ng-c2307461527=" "_ngghost-ng-c2764567632=" " class="inline ng-star-inserted"> ppm)	Multiplicity	Integration	Assignment	Coupling Constants ( )
8.50	Broad Singlet	1H	Phenolic	Exchangeable ( wash removes).
6.55	Doublet (d)	1H	H-6 (Ortho to OH)	ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted"> Hz
6.45	Singlet (d)	1H	H-3 (Ortho to )	Hz (Meta)
6.35	dd	1H	H-5 (Ortho to )	Hz; Hz
4.90	Triplet/Broad	1H	Aliphatic	Coupled to in dry DMSO.
4.42	Doublet/Singlet	2H	Benzylic ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-	Shifts to singlet upon add.

star-inserted"&gt;

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4.20	Broad Singlet	2H	Amino Exchangeable.
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## Structural Logic (Causality)[1]

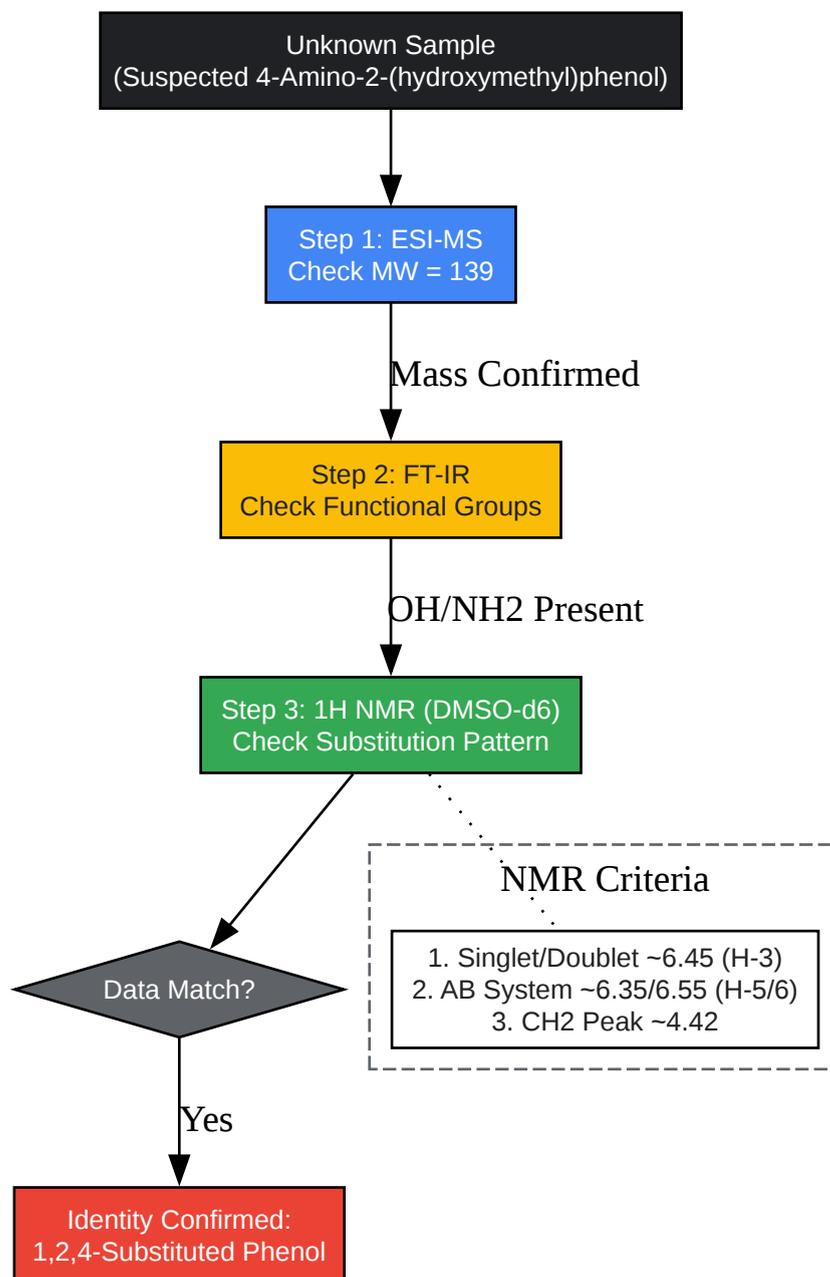
- H-3 (6.45 ppm): This proton appears as a narrow doublet or singlet.[1] It is located between the hydroxymethyl group and the amine. The amine's shielding effect (ortho position) pushes it upfield compared to benzene (7.26 ppm).[1]
- H-6 (6.55 ppm): Located ortho to the phenolic oxygen. Phenolic oxygen is electron-donating, shielding this position, but less so than the amine effect on H-3/H-5.[1]
- H-5 (6.35 ppm): The most shielded aromatic proton. It is ortho to the amine and para to the phenolic OH, receiving electron density from both strong donors.

## NMR Data (100 MHz, DMSO- )

Shift (ppm)	Carbon Type	Assignment
148.5	Quaternary ( )	C-1 (Attached to Phenolic OH)
140.2	Quaternary ( )	C-4 (Attached to )
128.5	Quaternary ( )	C-2 (Attached to )
115.8	Methine ( )	C-6
114.2	Methine ( )	C-3
113.5	Methine ( )	C-5
60.5	Methylene ( )	Benzylic Carbon ( )

## Experimental Workflow Visualization

The following diagram outlines the logical flow for confirming the structure of **4-Amino-2-(hydroxymethyl)phenol** using the data above.



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Caption: Fig 2. Step-by-step spectroscopic validation workflow for structural confirmation.

## References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763826, **4-Amino-2-(hydroxymethyl)phenol**. Retrieved from [[Link](#)]

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